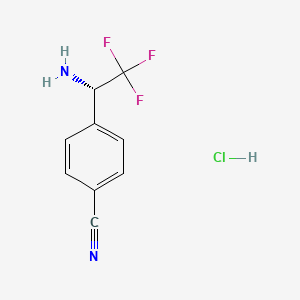

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

Descripción general

Descripción

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoroethyl group attached to a benzonitrile core, making it a valuable molecule for studies in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzonitrile with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product. Quality control measures are implemented to ensure consistency and compliance with industry standards.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C9H8ClF3N

- CAS Number : 2102408-65-9

- Molecular Weight : 227.62 g/mol

The compound features a trifluoroethyl group, which enhances its biological activity and solubility properties. The presence of the amino group also allows for interactions with biological targets.

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been investigated for its potential as a lead structure in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it suitable for further modifications to enhance efficacy and selectivity.

-

Androgen Receptor Inhibition :

- Recent studies have indicated that thiohydantoin analogues bearing similar trifluoroethyl moieties can act as androgen receptor inhibitors. This suggests that (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride may also exhibit similar inhibitory effects, which could be beneficial in treating conditions like prostate cancer .

-

VEGFR-2 Inhibition :

- The compound's structural characteristics may position it as a candidate for inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Inhibitors of VEGFR-2 are essential for preventing tumor angiogenesis, and preliminary docking studies suggest that derivatives of this compound could bind effectively to the active site of VEGFR-2 .

Biological Studies

-

In Vitro Studies :

- Initial in vitro assays have shown promising results regarding the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, analogues have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast and liver cancer models .

-

Structure-Activity Relationship (SAR) :

- The relationship between the chemical structure of this compound and its biological activity has been explored through SAR studies. These investigations help identify which modifications to the base structure can enhance potency and selectivity towards specific targets.

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile

- 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

Uniqueness

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride (CAS No. 2102408-65-9) is a compound that has garnered attention due to its unique trifluoromethyl group and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈ClF₃N

- Molecular Weight : 227.62 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group is significant as it can influence the compound's interaction with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, studies have shown that the incorporation of a trifluoromethyl group into phenolic compounds can significantly increase their potency in inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs . This suggests a potential for this compound in cancer therapy.

A specific study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.6 |

| This compound | MCF7 | 3.8 |

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Case Study 1: In Vitro Analysis

In a recent study published in MDPI, researchers explored the effects of this compound on various cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction. Results indicated that treatment with this compound led to significant reductions in cell viability across multiple cell lines.

Case Study 2: Synergistic Effects with Other Agents

Another investigation examined the synergistic effects of this compound when combined with established chemotherapeutic agents such as doxorubicin. The combination therapy exhibited enhanced cytotoxicity compared to monotherapy, suggesting a potential for use in combination treatments for more effective cancer management .

Propiedades

IUPAC Name |

4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPALTFQCHARPGS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.